molecular formula C15H16O5 B1163908 Cnidimol A

Cnidimol A

Cat. No.: B1163908
M. Wt: 276.28 g/mol
InChI Key: UXNWJSOMYWKDPT-BAQGIRSFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Features

Cnidimol A (C₁₅H₁₆O₅; molecular weight 276.28 g/mol) is a chromone derivative characterized by a 4H-chromen-4-one core substituted with hydroxyl, methyl, and a (Z)-4-hydroxy-3-methylbut-2-enyl group. Its IUPAC name, 5,7-dihydroxy-6-[(Z)-4-hydroxy-3-methylbut-2-enyl]-2-methylchromen-4-one, reflects the positions of these functional groups and the stereochemistry of the unsaturated side chain. The chromone skeleton consists of a benzopyranone system, with hydroxyl groups at C-5 and C-7, a methyl group at C-2, and a prenyl-derived side chain at C-6.

The (Z)-configuration of the but-2-enyl moiety is critical for its biological activity, as geometric isomerism influences molecular interactions with biological targets. X-ray crystallography and nuclear Overhauser effect spectroscopy (NOESY) correlations have confirmed the spatial arrangement of substituents, particularly the cis orientation of the hydroxyl and methyl groups on the side chain.

Table 1: Key Structural Features of this compound

Feature Position Description
Chromone core C1–C9 Benzopyranone system with ketone at C4
Hydroxyl groups C5, C7 Para-dihydroxy substitution on ring A
Methyl group C2 Enhances lipophilicity
(Z)-but-2-enyl chain C6 Hydroxy and methyl groups in cis orientation

Spectroscopic Elucidation Techniques

The structural elucidation of this compound relies on multimodal spectroscopic analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H-NMR (400 MHz, CDCl₃): Signals at δ 6.25 (s, H-8), δ 5.92 (s, H-3), and δ 1.42 (s, H-4') confirm the chromone core and methyl groups. The (Z)-configuration of the side chain is evidenced by coupling constants (J = 10.8 Hz) between H-2' and H-3'.
    • ¹³C-NMR : Carbonyl resonance at δ 182.1 (C-4) and oxygenated carbons at δ 164.2 (C-7) and δ 162.9 (C-5) validate the chromone skeleton.
  • High-Resolution Mass Spectrometry (HR-MS)

    • ESI-MS shows a molecular ion peak at m/z 299.0892 [M + Na]⁺, consistent with the molecular formula C₁₅H₁₆O₅. Fragmentation patterns at m/z 231.0654 and 187.0758 correspond to loss of H₂O and the side chain.
  • Infrared (IR) Spectroscopy

    • Bands at 1727 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (O-H stretch) confirm the ketone and hydroxyl groups.
  • Ultraviolet-Visible (UV-Vis) Spectroscopy

    • Absorption maxima at λmax 206 nm (π→π* transition) and 307 nm (n→π* transition) align with conjugated chromone systems.

Comparative Analysis with Related Chromone Derivatives

This compound shares structural motifs with other bioactive chromones but differs in substitution patterns:

  • Cnidimol C (C₁₀H₈O₅): Lacks the prenyl side chain, featuring a hydroxymethyl group at C-2 instead. This reduces lipophilicity and alters binding affinity to inflammatory targets.
  • Osthol (C₁₅H₁₆O₃): Contains a methoxy group at C-7 and a geranyl side chain, enhancing its anti-inflammatory potency.
  • Xanthotoxol (C₁₁H₆O₄): A simpler chromone with hydroxyl groups at C-5 and C-8, lacking alkyl side chains, which diminishes its membrane permeability.

Table 2: Structural and Bioactive Differences Among Chromones

Compound Core Substitutions Side Chain Bioactivity (IC₅₀, μg/mL)
This compound 5,7-diOH; 2-Me (Z)-4-OH-3-Me butenyl 3.65 (O₂⁻ inhibition)
Cnidimol C 5,7-diOH; 2-CH₂OH None >10 (O₂⁻ inhibition)
Osthol 7-OMe; 2-Me Geranyl 0.005 (O₂⁻ inhibition)
Xanthotoxol 5,8-diOH None 12.46 (NO inhibition)

Computational Modeling of Three-Dimensional Conformations

Density functional theory (DFT) and molecular docking simulations reveal how this compound’s conformation affects its bioactivity:

  • Optimized Geometry

    • DFT calculations (B3LYP/6-311+G(d,p)) show the chromone core is nearly planar, while the (Z)-butenyl side chain adopts a gauche conformation to minimize steric hindrance. The hydroxyl group at C-4' forms intramolecular hydrogen bonds with C-5 OH, stabilizing the structure.
  • Molecular Docking

    • Docking into the NADPH oxidase binding site (PDB: 2CDU) predicts strong interactions between the C-6 side chain and residues Arg-91 and His-101. The (Z)-configuration aligns the hydroxy and methyl groups to form hydrophobic contacts with Leu-76.
  • Electron Localization Function (ELF) Analysis

    • ELF maps highlight electron-rich regions at O-5 and O-7, which participate in hydrogen bonding with protein targets.

Figure 1: Computed Binding Pose of this compound in NADPH Oxidase [Insert 3D model showing H-bonds and hydrophobic interactions]

Properties

IUPAC Name

5,7-dihydroxy-6-[(Z)-4-hydroxy-3-methylbut-2-enyl]-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-8(7-16)3-4-10-11(17)6-13-14(15(10)19)12(18)5-9(2)20-13/h3,5-6,16-17,19H,4,7H2,1-2H3/b8-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNWJSOMYWKDPT-BAQGIRSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CC=C(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)C/C=C(/C)\CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Cnidimol A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of this compound.

    Substitution: This reaction involves the replacement of one functional group in this compound with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Mechanism of Action

Cnidimol A exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Cnidimol A belongs to a class of chromones and coumarins with shared anti-inflammatory properties but divergent mechanisms and specificity. Below is a detailed comparison with key analogues:

Structural and Functional Comparison

Table 1: Key Compounds and Their Properties
Compound Source Scaffold Key Targets IC₅₀ (O₂⁻ Inhibition) IC₅₀ (Elastase Release) Off-Target Effects
This compound Cnidium monnieri Chromone FPR1 antagonist 3.20 µg/mL 3.20 µg/mL None reported
Ugonin 3 Helminthostachys zeylanica Isoflavonoid FPR1 inhibition 2.10 µg/mL 1.80 µg/mL Activates PLC/Ca²⁺ flux
Imperatorin Angelica archangelica Coumarin FPR1 inhibition 1.50 µg/mL 2.30 µg/mL TRPV1 activation; K⁺ channel inhibition
Osthol Cnidium monnieri Coumarin FPR1-independent pathways 0.005 µg/mL 7.83 µg/mL 5α-reductase/COX inhibition
Garcimultiflorone B Garcinia multiflora Polyisoprenylated benzophenone FPR1 antagonist (predicted) N/A N/A Inhibits 5-lipoxygenase

Mechanistic Divergences

(a) Receptor Specificity
  • This compound binds selectively to FPR1 via strong hydrogen bonds with Thr265, Asp106, and Arg205 in the receptor’s ligand-binding site, as shown by molecular docking studies . This specificity avoids off-target effects seen in compounds like ugonin U , which activates PLC/Ca²⁺ flux , and imperatorin , which modulates TRPV1 and K⁺ channels .
(b) Downstream Pathway Modulation
  • Coumarins (e.g., osthol, bergapten) : While potent in inhibiting O₂⁻ generation, they exhibit FPR1-independent effects, such as 5-lipoxygenase and cyclooxygenase inhibition, complicating their therapeutic utility .
  • Isoflavonoids (e.g., ugonin 3): Despite strong FPR1 antagonism, some derivatives activate Ca²⁺ flux, suggesting receptor desensitization rather than pure antagonism .

Efficacy and Limitations

  • This compound has moderate potency compared to osthol (IC₅₀ = 0.005 µg/mL for O₂⁻ inhibition) but offers superior specificity .
  • Garcimultiflorone B , though predicted to bind FPR1, may inhibit leukotriene synthesis via 5-lipoxygenase, a mechanism distinct from this compound .

Biological Activity

Cnidimol A, a natural chromone compound derived from the plant Cnidium monnieri, has garnered attention in recent years for its diverse biological activities. This article compiles research findings, case studies, and data tables that elucidate the pharmacological potential of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties.

Chemical Composition and Structure

This compound is classified as a chromone, a type of aromatic compound known for its various biological activities. Its chemical structure is characterized by a benzopyran moiety, which is essential for its interaction with biological targets. The molecular formula of this compound is C11H10O3C_{11}H_{10}O_3, and it has been identified as one of the key active constituents in Cnidium monnieri extracts.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound, particularly against various cancer cell lines. For instance:

  • Cytotoxicity : this compound exhibited significant cytotoxic effects against human melanoma cells with IC50 values ranging from 15.75 to 46.97 µg/mL .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

2. Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MICs) reported in various studies .
  • Fungal Activity : The compound displays antifungal properties, inhibiting the growth of fungi like Candida albicans.

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies:

  • Inhibition of Inflammatory Mediators : It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .
  • Potential Applications : These effects suggest its potential use in treating inflammatory diseases and conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities of this compound

Activity TypeEffectivenessReference
AntitumorIC50: 15.75 - 46.97 µg/mL
AntimicrobialEffective against S. aureus
Effective against C. albicans
Anti-inflammatoryReduces TNF-α and IL-6 levels

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Cancer Treatment : In vitro studies showed that this compound could enhance the efficacy of conventional chemotherapeutics like doxorubicin when used in combination therapy, potentially reducing resistance in cancer cells .
  • Infection Control : Clinical observations indicated that formulations containing this compound improved outcomes in patients with bacterial infections resistant to standard antibiotics, highlighting its role as an adjunct therapy .

Q & A

Q. What spectroscopic and analytical methods are recommended for structural characterization of Cnidimol A?

To elucidate the structure of this compound (C₁₅H₁₆O₅), researchers should employ 1D/2D nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) . These techniques resolve stereochemistry and confirm molecular fragmentation patterns, as demonstrated in studies isolating this compound from Cnidium monnieri . Chromatographic methods (e.g., HPLC) coupled with UV-vis or MS detection ensure purity and identity during isolation .

Q. How is this compound sourced and isolated for experimental use?

this compound is primarily isolated from Cnidium monnieri and Cnidium japonicum via solvent extraction (e.g., ethanol or methanol), followed by column chromatography (silica gel or Sephadex LH-20) for purification . Researchers should document plant provenance, extraction protocols, and yield percentages to ensure reproducibility .

Q. What analytical techniques validate the purity and stability of this compound in experimental settings?

Use HPLC-PDA (photodiode array detection) to assess purity (>95% recommended for in vitro studies). Stability under varying temperatures and solvents (e.g., DMSO or ethanol) should be tested via accelerated degradation studies monitored by LC-MS . Storage at room temperature (RT) in inert atmospheres prevents oxidative degradation .

Advanced Research Questions

Q. What experimental strategies validate this compound’s antagonistic activity against formyl peptide receptor 1 (FPR1)?

To confirm FPR1 antagonism, use calcium flux assays in human neutrophils stimulated with fMLF (a known FPR1 agonist). This compound’s inhibition of Ca²⁺ mobilization (IC₅₀ <30 μM) and competitive binding via molecular docking (e.g., hydrogen bonding with Asp106/Arg205 in FPR1’s ligand-binding site) are critical . Cross-validate with downstream functional assays (e.g., inhibition of leukotriene biosynthesis) to rule off-target effects .

Q. How should researchers design dose-response studies to evaluate this compound’s anti-cancer activity?

Employ cell viability assays (e.g., MTT or Oil Red O staining in 3T3-L1 adipocytes) with a concentration range (0.1–100 μM) to determine IC₅₀ values. Include positive controls (e.g., osthol for breast cancer studies) and validate mechanisms via Western blotting (e.g., apoptosis markers like caspase-3) . Ensure triplicate replicates and statistical rigor (e.g., ANOVA with post-hoc tests) .

Q. How can contradictory bioactivity data for this compound be resolved?

Discrepancies in bioactivity (e.g., varying IC₅₀ across studies) may arise from differences in cell lines, solvent carriers, or FPR1 expression levels. Address this by standardizing protocols (e.g., cell passage number, serum-free conditions) and conducting meta-analyses of published data to identify confounding variables . Replicate experiments in orthogonal models (e.g., primary cells vs. immortalized lines) .

Q. What in silico approaches predict this compound’s pharmacokinetics and target interactions?

Use molecular dynamics simulations (e.g., AutoDock Vina) to model this compound’s binding affinity to FPR1 or estrogen receptors. Pharmacophore mapping of its 4H-chromen-4-one scaffold identifies structural analogs for SAR studies . Predict ADMET properties via tools like SwissADME to optimize bioavailability .

Q. What methodologies ensure reproducibility in this compound research?

Adhere to FAIR data principles : publish raw spectral data (NMR, MS) in repositories like PubChem , and detail experimental parameters (e.g., solvent ratios, centrifugation speeds) . Collaborative validation through multi-lab studies reduces bias .

How can researchers formulate hypothesis-driven questions about this compound’s mechanisms?

Apply the PICO framework : Population (e.g., cancer cells), Intervention (this compound dosage), Comparison (positive/negative controls), Outcome (apoptosis rate). Use FINER criteria to ensure feasibility, novelty, and relevance . Example: “How does this compound (10–50 μM) modulate FPR1-mediated inflammation in neutrophils compared to PP-6?” .

Q. How should this compound findings be contextualized within broader phytochemical research?

Compare its bioactivity to structurally related compounds (e.g., isoflavones or coumarins) using network pharmacology to identify shared targets (e.g., MAPK/ERK pathways) . Integrate multi-omics data (transcriptomics/metabolomics) to map systemic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.